molecular formula C20H14Cl2N2O B2751983 1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole CAS No. 400086-38-6

1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Cat. No.: B2751983
CAS No.: 400086-38-6
M. Wt: 369.25
InChI Key: KSPQFGNVWSQYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 3-chlorobenzyloxy substituent at position 1 and a 2-chlorophenyl group at position 2. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[(3-chlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-15-7-5-6-14(12-15)13-25-24-19-11-4-3-10-18(19)23-20(24)16-8-1-2-9-17(16)22/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPQFGNVWSQYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions: The chlorinated benzyl and phenyl groups are introduced through nucleophilic substitution reactions. For example, the benzimidazole core can be reacted with 3-chlorobenzyl chloride and 2-chlorophenol in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorinated benzyl and phenyl groups can be substituted using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Positional Isomerism of Chlorobenzyl Groups

  • 1-(2-Chlorobenzyl)-2-(2-chlorophenyl)-1H-1,3-benzimidazole (3h) This positional isomer () features a 2-chlorobenzyl group instead of 3-chlorobenzyl. The ¹H NMR chemical shift for the benzyl protons in 3h is δ 5.48 (CD₃COCD₃), slightly downfield compared to derivatives with electron-donating groups, reflecting the electron-withdrawing effect of chlorine.
  • 1-[(2-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
    This analog () substitutes the 2-chlorophenyl group with 4-chlorophenyl. The para-chloro position enhances symmetry, possibly improving crystallinity (density: 1.31 g/cm³) but reducing electronic asymmetry critical for chiral interactions .

Substitution with Bromine or Nitro Groups

  • 2-{5-Bromo-2-[(3-chlorobenzyl)oxy]phenyl}-1H-benzimidazole
    The bromine atom at position 5 () increases molecular weight (628.71 g/mol vs. ~369 g/mol for the target compound) and polarizability, which may enhance halogen bonding in biological systems. However, bromine’s larger atomic radius could introduce steric clashes in enzyme active sites .

  • However, nitro groups are associated with toxicity risks, limiting therapeutic utility compared to chloro derivatives .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents
Target Compound ~369.24* Not reported 3-Cl-benzyloxy, 2-Cl-phenyl
1-(2-Chlorobenzyl)-2-(2-Cl-phenyl) (3h) 353.05 Not reported 2-Cl-benzyl, 2-Cl-phenyl
1-(4-Cl-benzyl)-2-(4-Cl-phenyl) (3c) 353.05 126–127 4-Cl-benzyl, 4-Cl-phenyl
1-[(4-Cl-benzyl)oxy]-2-(4-MeO-phenyl) 364.80 Not reported 4-Cl-benzyloxy, 4-MeO-phenyl

*Calculated based on .

Key Observations :

  • Chlorine substituents at meta or para positions (e.g., 3c in ) increase melting points compared to ortho-substituted derivatives, likely due to improved crystal packing .
  • Methoxy or hydroxy groups () reduce lipophilicity (e.g., logP ~5.6 for 4-methoxy derivatives) compared to chloro analogs, impacting solubility and bioavailability .

Biological Activity

1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound features a unique structure that includes chlorinated benzyl and phenyl groups, contributing to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H17ClN2O
  • Molecular Weight : 364.83 g/mol
  • CAS Number : 400086-38-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA topoisomerases, which are crucial for DNA replication and transcription .
  • Antimicrobial Activity : It has shown potential against various microbial strains, indicating its role in disrupting microbial metabolism .
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial and fungal strains.
AnticancerInduces cytotoxicity in multiple cancer cell lines.
Enzyme InhibitionInhibits DNA topoisomerases and other critical enzymes.
AntioxidantShows significant antioxidant activity in experimental models.
Cholinesterase InhibitionMild to moderate inhibition observed in cholinesterase assays.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Cytotoxicity in Cancer Cells :
    • A study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition of cell proliferation .
  • Antimicrobial Efficacy :
    • Research indicated that this benzimidazole derivative exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infections .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that the compound interferes with DNA topoisomerase I activity, leading to increased DNA damage in treated cells. This mechanism underpins its anticancer effects and provides a pathway for further drug development .

Q & A

Q. What are the optimized synthetic routes for 1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclocondensation reactions. A common route starts with reacting 2-(2-chlorophenyl)-1H-benzimidazole with 3-chlorobenzyl chloride in the presence of a base like K₂CO₃ under reflux in aprotic solvents (e.g., DMF or acetonitrile) . Microwave-assisted synthesis can enhance reaction rates and yields by improving energy transfer, reducing side reactions, and achieving higher purity (>90%) compared to traditional reflux methods . Optimization parameters include solvent polarity, temperature (80–120°C), and stoichiometric ratios (1:1.2 molar ratio of benzimidazole to chlorobenzyl chloride).

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and how do they complement each other?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., chlorobenzyloxy vs. chlorophenyl groups) .
  • ESI-MS : Validates molecular weight ([M+H]⁺ peaks) and detects impurities via isotopic patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹) .
  • UV-VIS : Characterizes π→π* transitions in the benzimidazole core, aiding in photostability studies . Cross-referencing these datasets ensures structural accuracy and purity >95%.

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) improve the understanding of reaction mechanisms in the synthesis of this benzimidazole derivative?

Methodological Answer: DFT calculations can model transition states and intermediates to elucidate reaction pathways. For example:

  • Simulate the nucleophilic attack of benzimidazole on chlorobenzyl chloride to assess activation energies.
  • Predict regioselectivity in heterocyclic ring formation using Fukui indices or electrostatic potential maps .
  • Validate experimental NMR/IR data via computed vibrational frequencies and chemical shifts (RMSD <5%) . This reduces trial-and-error experimentation and guides solvent/catalyst selection.

Q. What strategies resolve discrepancies in thermal stability data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA)?

Methodological Answer: TGA-DTA discrepancies often arise from overlapping decomposition events (e.g., solvent loss vs. bond cleavage). Mitigation strategies include:

  • Controlled heating rates (5–10°C/min) to separate endothermic/exothermic peaks .
  • Coupling with evolved gas analysis (EGA) : Identifies volatile byproducts (e.g., HCl release at ~250°C) via mass spectrometry .
  • Isothermal holds : Stabilizes intermediate phases for kinetic modeling (e.g., Arrhenius plots for degradation rates).

Q. How does modifying substituents on the benzimidazole core affect biological activity, and what in vitro assays validate these effects?

Methodological Answer: Substituent effects are studied via:

  • Structure-activity relationship (SAR) : Replace chlorophenyl with fluorophenyl groups to assess halogen bonding impacts .
  • In vitro assays :
    • Fluorescence-based enzyme inhibition : Measures binding to targets like kinases or proteases .
    • Cytotoxicity (MTT assay) : Evaluates IC₅₀ values in cancer cell lines (e.g., HeLa or MCF-7) .
    • Molecular docking : Predicts binding modes to receptors (e.g., PARP-1) using AutoDock Vina .

Q. What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound, and what chiral resolution techniques apply?

Methodological Answer: Chiral impurities arise from asymmetric centers in the benzimidazole or substituents. Resolution methods include:

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases .
  • Diastereomeric crystallization : React with chiral auxiliaries (e.g., tartaric acid) to separate enantiomers via solubility differences .
  • Circular dichroism (CD) : Monitors enantiopurity by comparing experimental and simulated spectra .

Q. How do solvent polarity and reaction medium influence the compound’s fluorescence properties?

Methodological Answer: Solvent effects are quantified via:

  • Stokes shift measurements : Correlate emission maxima (λem) with solvent polarity (e.g., higher shifts in DMSO vs. hexane) .
  • Quantum yield calculations : Compare integrated fluorescence intensities using reference standards (e.g., quinine sulfate) .
  • TD-DFT simulations : Predict solvatochromic shifts by modeling solvent-solute interactions (error <10 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.